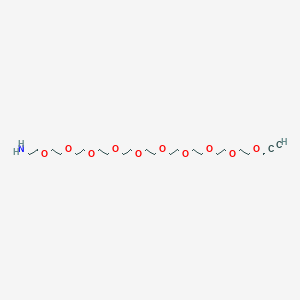

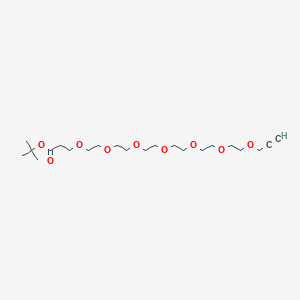

炔丙基-PEG7-叔丁酯

描述

Propargyl-PEG7-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

The synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto, or hydrazide end groups was achieved with simplicity yet high efficiency . PEG (Mw = 3500 Da) with an α-hydroxyl group and an ω-carboxyl was used as the starting polymer . The carboxyl group of the bifunctional PEG was modified into a propargyl, then carboxyl, mercapto, or hydrazide groups were introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .

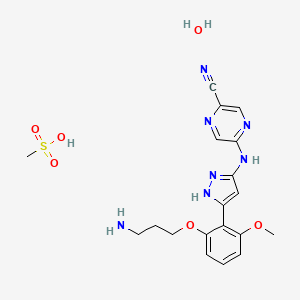

Molecular Structure Analysis

The molecular formula of Propargyl-PEG7-t-butyl ester is C22H40O9 . It has a molecular weight of 448.6 g/mol . The structure comprises a propargyl group and a t-butyl protected carboxyl group .

Chemical Reactions Analysis

The propargyl group in Propargyl-PEG7-t-butyl ester can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Physical And Chemical Properties Analysis

Propargyl-PEG7-t-butyl ester has a molecular formula of C22H40O9 and a molecular weight of 448.6 g/mol . It is a PEG derivative that contains a propargyl group and a t-butyl protected carboxyl group .

科学研究应用

Application in Organic Synthesis

Field

Organic Chemistry

Summary of Application

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Methods of Application

The propargyl group reacts with azide compounds via copper-catalyzed Click Chemistry to form a stable triazole linkage . This reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Results or Outcomes

The propargylation reaction has been used to create more complex synthetic targets . It has expanded the scope of propargylation, since either propargyl or allenyl moieties can function as a propargylation agent .

Application in Biomedical Research

Field

Biomedical Research

Summary of Application

Propargyl-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . PEG is known for its low toxicity, good hydrophilicity, excellent biocompatibility and biodegradability .

Methods of Application

The carboxyl group of the bifunctional PEG is modified into a propargyl, then carboxyl, mercapto or hydrazide groups are introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide or tert-butyl carbazate, respectively .

Results or Outcomes

The heterobifunctional PEG has become more “functional” when being linked to biopharmaceutics . It has been used in such biomedical applications as protein modification, PEG-drug conjugates, polymer micelles, and 3-D scaffold materials in tissue engineering and regenerative medicine .

Application in Drug Delivery Systems

Field

Pharmaceutical Sciences

Summary of Application

Propargyl-PEG7-t-butyl ester can be employed as a valuable linker in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems .

Methods of Application

The propargyl group can react with azide compounds via copper-catalyzed Click Chemistry to form a stable triazole linkage . This linkage can then be used to attach a drug molecule to an antibody, creating an ADC .

Results or Outcomes

The use of Propargyl-PEG7-t-butyl ester in the synthesis of ADCs has allowed for the targeted delivery of drugs, improving the efficacy and reducing the side effects of treatment .

Application in Nucleophilic Substitution Reactions

Summary of Application

The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Methods of Application

The t-butyl protected carboxyl group can be deprotected under acidic conditions . This exposes the tosyl group, which can then be displaced by a nucleophile in a substitution reaction .

Results or Outcomes

The use of Propargyl-PEG7-t-butyl ester in nucleophilic substitution reactions has expanded the range of possible synthetic targets .

未来方向

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargyl-ended PEG derivatives like Propargyl-PEG7-t-butyl ester could have significant potential for future developments in this field .

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O9/c1-5-7-24-9-11-26-13-15-28-17-19-30-20-18-29-16-14-27-12-10-25-8-6-21(23)31-22(2,3)4/h1H,6-20H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHHJKFUMHBJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG7-t-butyl ester | |

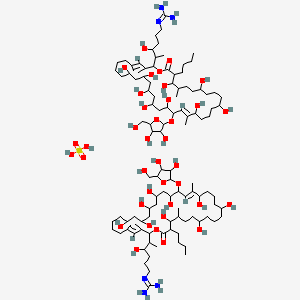

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)

![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)